molecular formula C21H22N2O3 B12943731 3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde CAS No. 832150-77-3

3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde

Cat. No.: B12943731
CAS No.: 832150-77-3
M. Wt: 350.4 g/mol
InChI Key: XUALNJHHUUQUOH-UHFFFAOYSA-N
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Description

3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde is a complex organic compound that features an indole ring, a morpholine moiety, and a benzaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by the morpholine moiety.

    Formylation: The final step involves the formylation of the benzene ring to introduce the aldehyde group. This can be achieved using the Vilsmeier-Haack reaction, where a formylating agent such as DMF and POCl3 is used.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole and benzene rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).

Major Products

    Oxidation: 3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzoic acid.

    Reduction: 3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or oncological pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Material Science: Its unique structure may allow for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The indole ring is known for its ability to engage in π-π stacking and hydrogen bonding, which could play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-5-yl)-4-(2-piperidinoethoxy)benzaldehyde: Similar structure but with a piperidine ring instead of morpholine.

    3-(1H-indol-5-yl)-4-(2-dimethylaminoethoxy)benzaldehyde: Contains a dimethylamino group instead of morpholine.

Uniqueness

3-(1H-indol-5-yl)-4-(2-morpholinoethoxy)benzaldehyde is unique due to the presence of the morpholine ring, which can influence its solubility, reactivity, and biological activity. The combination of the indole and morpholine moieties provides a versatile scaffold for further functionalization and application in various fields.

Properties

CAS No.

832150-77-3

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

3-(1H-indol-5-yl)-4-(2-morpholin-4-ylethoxy)benzaldehyde

InChI

InChI=1S/C21H22N2O3/c24-15-16-1-4-21(26-12-9-23-7-10-25-11-8-23)19(13-16)17-2-3-20-18(14-17)5-6-22-20/h1-6,13-15,22H,7-12H2

InChI Key

XUALNJHHUUQUOH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=C(C=C(C=C2)C=O)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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